molecular formula C20H21N3O4 B304422 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide

1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide

Cat. No. B304422
M. Wt: 367.4 g/mol
InChI Key: PKBBYCQJBVAKAY-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide, also known as BFA, is a chemical compound that has been extensively researched due to its potential applications in various scientific fields.

Scientific Research Applications

1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neuroscience, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has been used to study the role of lipid metabolism in synaptic transmission. 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has also been used in drug discovery to identify potential drug targets and to screen for potential drug candidates.

Mechanism of Action

1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide acts as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in the synthesis of cholesterol esters. By inhibiting ACAT, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide reduces the synthesis of cholesterol esters and disrupts lipid metabolism. This disruption can lead to the induction of apoptosis in cancer cells and alterations in synaptic transmission in neurons.
Biochemical and Physiological Effects:
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has been shown to have a range of biochemical and physiological effects. In cancer cells, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide induces apoptosis by disrupting lipid metabolism and reducing the synthesis of cholesterol esters. In neurons, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide alters synaptic transmission by inhibiting the synthesis of cholesterol esters and reducing the release of neurotransmitters. 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has several advantages for use in lab experiments. It is a highly specific inhibitor of ACAT and has been shown to have minimal toxicity in vitro. 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide is also readily available and can be synthesized in large quantities with high purity. However, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has some limitations for use in lab experiments. It is not effective in vivo due to its poor solubility and rapid metabolism. 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide also has limited selectivity for ACAT and can inhibit other enzymes involved in lipid metabolism.

Future Directions

There are several future directions for research on 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide. One area of research is the development of more potent and selective inhibitors of ACAT. Another area of research is the optimization of 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide for in vivo use, such as the development of prodrugs or nanocarriers. 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide can also be used in combination with other drugs to enhance its effectiveness in cancer treatment. Additionally, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide can be used as a tool to study the role of lipid metabolism in other biological processes, such as inflammation and immune function.
Conclusion:
In conclusion, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide is a promising compound with potential applications in cancer research, neuroscience, and drug discovery. Its mechanism of action involves the inhibition of ACAT and disruption of lipid metabolism, leading to a range of biochemical and physiological effects. While 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has some limitations for use in lab experiments, there are several future directions for research on this compound. Overall, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide represents a valuable tool for studying lipid metabolism and its role in various biological processes.

Synthesis Methods

The synthesis of 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide involves the reaction of piperidine-4-carboxylic acid with furan-2-carboxylic acid and benzoyl chloride. The resulting compound is then reacted with acryloyl chloride to produce 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide. This method has been optimized to produce high yields of 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide with high purity.

properties

Product Name

1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

1-[(Z)-2-benzamido-3-(furan-2-yl)prop-2-enoyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H21N3O4/c21-18(24)14-8-10-23(11-9-14)20(26)17(13-16-7-4-12-27-16)22-19(25)15-5-2-1-3-6-15/h1-7,12-14H,8-11H2,(H2,21,24)(H,22,25)/b17-13-

InChI Key

PKBBYCQJBVAKAY-LGMDPLHJSA-N

Isomeric SMILES

C1CN(CCC1C(=O)N)C(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CC=C3

SMILES

C1CN(CCC1C(=O)N)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3

solubility

55.1 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.